molecular formula C22H23N5O3S2 B2801634 (E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1207061-92-4

(E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2801634
CAS RN: 1207061-92-4
M. Wt: 469.58
InChI Key: WQKKTPYUUXZEKV-CMDGGOBGSA-N
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Description

(E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O3S2 and its molecular weight is 469.58. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Synthesis

  • Synthesis and Biological Activities : Novel 1,3,4-thiadiazole amide compounds containing piperazine, similar to the compound , were synthesized, demonstrating inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus. These findings highlight the potential for similar compounds in agricultural and antiviral applications (Xia, 2015).

  • Antimicrobial Activity : Research on 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, a related compound, showed it could be used to synthesize heterocyclic compounds with notable antibacterial and antifungal properties (Abdelhamid et al., 2019).

Therapeutic Applications

  • Potential Anti-Chagas Agent : A study explored the use of a similar compound for treating Chagas disease. The research involved synthesizing a fluorescent probe to trace biodistribution, demonstrating potential therapeutic application (Rodríguez et al., 2017).

  • Antifibrotic and Anticancer Action : Some amino(imino)thiazolidinone derivatives, closely related to the compound , showed significant antifibrotic and anticancer activities. These findings suggest the potential use of similar compounds in cancer and fibrosis treatment (Kaminskyy et al., 2016).

Inhibitory and Inotropic Activities

  • Carbonic Anhydrase Inhibitors : Research on 1,3,4-thiadiazole derivatives revealed their potential as inhibitors of human carbonic anhydrase isozymes, a crucial target in treating various disorders such as glaucoma and cancer (Altıntop et al., 2017).

  • Positive Inotropic Evaluation : A study on (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides, related to the compound , showed favorable inotropic activity, suggesting their potential in cardiac therapy (Wu et al., 2012).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S2/c28-19(23-15-18-7-4-14-30-18)16-31-22-25-24-21(32-22)27-12-10-26(11-13-27)20(29)9-8-17-5-2-1-3-6-17/h1-9,14H,10-13,15-16H2,(H,23,28)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKKTPYUUXZEKV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

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